CCT373567

BCL6 degradation Molecular glue Cellular DC50

Researchers investigating BCL6 biology often face confounding results when degradation and inhibition are not decoupled. CCT373567 solves this by providing pure, potent inhibition without proteasomal degradation (DC50 >2000 nM). - Pure Inhibition: Binds BCL6 with TR-FRET IC50 of 2.9 nM but does not induce degradation, unlike its enantiomer CCT373566 (DC50 0.7 nM). - Controlled Experiments: Paired use with CCT373566 enables clean dissection of inhibition- vs. degradation-dependent phenotypes. - Reliable Supply: Available globally for research use with verified purity and documented analytical data.

Molecular Formula C26H29ClF2N6O3
Molecular Weight 547.0 g/mol
Cat. No. B12398597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT373567
Molecular FormulaC26H29ClF2N6O3
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4NC(C(CO5)(F)F)C6CC6)C)Cl)O
InChIInChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22+/m1/s1
InChIKeyGSGDUDAFETZSPM-DHZVRSILSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCT373567: BCL6 Molecular Glue Degrader Guide


CCT373567, also known as (2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one (molecular formula C26H29ClF2N6O3, MW 547.0), is a potent molecular glue degrader of the transcriptional repressor BCL6 . This compound belongs to the tricyclic quinolinone chemical series and is characterized as the non-degrading enantiomer of the highly potent BCL6 degrader CCT373566, providing distinct pharmacological utility as an inhibition-only tool compound [1].

Non‑degrading BCL6 inhibitor (inhibition‑only tool compound)
Stereochemically distinct from degrader enantiomer CCT373566
Comparable biochemical binding affinity without degradation pharmacology

Why CCT373567 Cannot Be Substituted


BCL6-targeting compounds within the tricyclic quinolinone series exhibit divergent pharmacological mechanisms despite structural similarity. The key differentiation lies in degradation-inducing capability versus pure inhibition. CCT373567 is the non-degrading enantiomer of CCT373566, meaning it binds BCL6 with comparable biochemical affinity (TR-FRET IC50 values within ~1 nM of each other) yet fails to induce proteasomal degradation of the target protein [1]. Furthermore, the series displays a sharp degradation SAR where subtle stereochemical or substituent changes abolish degradation activity entirely [2]. Generic substitution with a superficially similar quinolinone derivative could therefore inadvertently introduce degradation pharmacology (as with CCT373566, DC50 = 0.7 nM) or substantially reduced potency (as with early lead CCT369260, IC50 = 523 nM), compromising experimental interpretation or model validity [3].

Degradation vs. Inhibition Mechanism
Close analog CCT373566 induces BCL6 degradation, which may confound inhibition‑only studies; stereochemical differences can shift the pharmacological mechanism entirely.
Binding Affinity Divergence
Earlier leads (e.g., CCT369260) exhibit substantially weaker target engagement, and substitution can compromise experimental potency context.
Off‑Target Profile Gaps
Analogs may lack publicly available selectivity data; using a compound without characterized off‑target activity may introduce unaccounted confounds.

CCT373567 Differentiation Evidence


Degradation: CCT373567 vs. CCT373566

In cellular degradation assays (MSD degrader assay using OCI-Ly1 DLBCL cells), CCT373567 exhibits DC50 >2000 nM with Dmax >30%, whereas its enantiomer CCT373566 demonstrates DC50 = 0.7 nM with Dmax = 92% [1]. This >2800-fold difference in degradation potency confirms that CCT373567 functions as a pure inhibitor without degradation pharmacology, while CCT373566 is a bona fide degrader.

Degradation Potency
Head‑to‑head
DC50 >2000 nM (CCT373567) vs 0.7 nM (CCT373566); >2800‑fold difference
Supports inhibition‑only tool selection; degradation pharmacology is absent.
MSD degrader assay, OCI‑Ly1 DLBCL cells
BCL6 degradation Molecular glue Cellular DC50

BCL6 Binding Affinity vs. CCT369260

In TR-FRET biochemical binding assays, CCT373567 achieves an IC50 of 2.9 nM, representing a 180-fold improvement over the early benzimidazolone molecular glue lead compound CCT369260, which exhibited an IC50 of 523 nM [1]. This optimization from the tricyclic quinolinone series demonstrates substantial enhancement in target engagement potency.

Binding Affinity Improvement
Reported
TR‑FRET IC50 = 2.9 nM; 180‑fold improvement over early lead CCT369260 (IC50 523 nM)
Supports improved target engagement over early‑lead compounds.
Recombinant BCL6 BTB domain TR‑FRET assay
BCL6 TR-FRET Biochemical potency Lead optimization

Biochemical Potency vs. CCT373566 and BCL6-IN-9

Within the same chemical series, CCT373567 exhibits TR-FRET IC50 = 2.9 nM, which is comparable to its enantiomer CCT373566 (IC50 = 2.2 nM) and moderately more potent than BCL6-IN-9 (compound 1, IC50 = 3.9 nM), another BCL6 inhibitor from related optimization efforts [1]. All values represent geometric means of at least three replicates.

Biochemical Potency Context
Cross‑study comparable
CCT373567 IC50 2.9 nM; CCT373566 2.2 nM; BCL6‑IN‑9 3.9 nM (∼1.3‑fold differences)
Comparable biochemical potency; selection should be guided by degradation vs. inhibition mechanism.
Geometric means, ≥3 replicates
BCL6 inhibitor potency TR-FRET assay Quinolinone series

Off-Target Activity at CCR1 and PIM Kinases

Selectivity profiling reveals that CCT373567 exhibits measurable off-target activity at chemokine receptor CCR1 (IC50 = 78 nM in MIP-1α-induced chemotaxis assay using human THP1 cells) and PIM2 kinase (IC50 = 140 nM against recombinant full-length human PIM2) [1][2]. In contrast, no comparable selectivity data are publicly available for closely related compounds CCT373566 or BCL6-IN-9 under identical assay conditions.

Off‑Target Profile
Class‑level inference
CCR1 IC50 78 nM (THP‑1 chemotaxis); PIM2 IC50 140 nM (recombinant enzyme)
Reported off‑target profile available; comparable data missing for key analogs.
Data to verify under individual assay conditions
BCL6 selectivity CCR1 antagonism PIM kinase inhibition

TR-FRET vs. NanoBRET Cellular Activity

CCT373567 demonstrates a measurable shift between biochemical and cellular potency, with TR-FRET IC50 = 2.9 nM versus NanoBRET cellular inhibition IC50 = 25.9 nM [1]. Comparable NanoBRET data for CCT373566 and BCL6-IN-9 are not currently available in the public domain, limiting cross-compound cellular activity comparisons.

Biochemical‑Cellular Shift
Assay context
TR‑FRET IC50 2.9 nM vs NanoBRET IC50 25.9 nM (8.9‑fold shift)
Highlights importance of cellular potency for in‑vitro study design.
Cellular NanoBRET data for analogs not publicly available
NanoBRET Cellular target engagement BCL6 cellular assay

CCT373567 Research Applications


Inhibition-Only Mechanistic Studies

For experimental designs requiring pure BCL6 inhibition without confounding proteasomal degradation effects, CCT373567 is the preferred tool compound. Its DC50 >2000 nM confirms minimal degradation activity, whereas the enantiomer CCT373566 induces robust BCL6 degradation (DC50 = 0.7 nM) [1]. This distinction is critical for studies dissecting whether observed phenotypes arise from BCL6 target inhibition versus target depletion.

DLBCL Xenograft and Proliferation Studies

CCT373567 exhibits antiproliferative activity and has been characterized within the tricyclic quinolinone series for BCL6-driven lymphoma models [1]. Its potent biochemical binding (IC50 = 2.9 nM) and established cellular activity (NanoBRET IC50 = 25.9 nM) make it suitable for DLBCL cell line studies, particularly in OCI-Ly1 and related BCL6-dependent models where the compound's degradation profile has been quantified [2].

Enantiomeric Pair: Degrader vs. Inhibitor Pharmacology

The availability of both CCT373566 (degrader, DC50 = 0.7 nM) and CCT373567 (non-degrading inhibitor, DC50 >2000 nM) as enantiomeric pairs with comparable biochemical binding affinity (IC50 2.2 nM vs. 2.9 nM, respectively) provides a uniquely controlled experimental system for distinguishing degradation-dependent from inhibition-dependent biological effects [1]. Procurement of both compounds enables rigorous target validation studies in BCL6-driven cancers.

Selectivity-Aware Design for Off-Target Activity

In assays where chemokine receptor CCR1 signaling or PIM kinase activity may represent confounding variables, CCT373567 is a better-characterized option relative to analogs lacking public selectivity data. Researchers can design appropriate controls knowing that CCT373567 exhibits CCR1 antagonism (IC50 = 78 nM in THP1 chemotaxis) and PIM2 inhibition (IC50 = 140 nM) [1][2]. This transparency enables more interpretable results in complex biological systems.

Application
Selection Property
Validation Focus
Inhibition‑Only Mechanistic Studies
Non‑degrading inhibitor profile
Degradation endpoint differentiation
DLBCL Xenograft & Proliferation Studies
Cellular potency context
BCL6‑dependent proliferation endpoint review
Enantiomeric Pair Pharmacology
Enantiomeric pair availability
Degradation‑dependent vs inhibition‑dependent effect dissection
Selectivity‑Aware Experimental Design
Publicly reported off‑target data
CCR1/PIM2 activity control in assay interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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